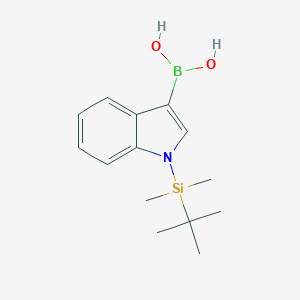

(1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid

Description

Properties

IUPAC Name |

[1-[tert-butyl(dimethyl)silyl]indol-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO2Si/c1-14(2,3)19(4,5)16-10-12(15(17)18)11-8-6-7-9-13(11)16/h6-10,17-18H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNHHLNDEKIFIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(C2=CC=CC=C12)[Si](C)(C)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451014 | |

| Record name | {1-[tert-Butyl(dimethyl)silyl]-1H-indol-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159590-02-0 | |

| Record name | Boronic acid, [1-[(1,1-dimethylethyl)dimethylsilyl]-1H-indol-3-yl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159590-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {1-[tert-Butyl(dimethyl)silyl]-1H-indol-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid

This guide provides a comprehensive overview of the synthetic routes to (1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid, a key intermediate in organic synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the prevalent synthetic strategies.

Introduction: The Significance of Indole-3-boronic Acids

Indole-3-boronic acids and their derivatives are pivotal building blocks in modern organic chemistry, primarily due to their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The C-B bond can be readily converted into C-C, C-N, and C-O bonds, enabling the construction of complex molecular architectures. The tert-butyldimethylsilyl (TBS) group on the indole nitrogen serves a dual purpose: it protects the N-H proton, preventing unwanted side reactions, and its steric bulk can influence the regioselectivity of subsequent functionalization steps.

Synthetic Strategies: A Two-Pronged Approach

The synthesis of (1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid is typically achieved through a two-step sequence: protection of the indole nitrogen followed by borylation at the C3 position. Two primary methodologies for the borylation step have emerged as the most effective: the classical lithiation-borylation pathway and the more contemporary iridium-catalyzed C-H activation.

Step 1: N-Protection of Indole with a tert-Butyldimethylsilyl (TBS) Group

The initial and crucial step in the synthesis is the protection of the indole nitrogen. The TBS group is an ideal choice due to its stability under a range of reaction conditions and its facile removal when necessary.[1][2] The bulky nature of the TBS group also plays a significant role in directing subsequent reactions to the C3 position.[3]

Mechanism of N-Silylation: The reaction proceeds via a nucleophilic attack of the deprotonated indole nitrogen on the silicon atom of tert-butyldimethylsilyl chloride (TBS-Cl). The use of a base is essential to deprotonate the indole N-H, thereby increasing its nucleophilicity.

Experimental Protocol: N-TBS Protection of Indole

-

To a solution of indole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-butyllithium (n-BuLi) (1.1 eq) dropwise at -78 °C.

-

Allow the reaction mixture to warm to 0 °C and stir for 30 minutes.

-

Cool the mixture back to -78 °C and add a solution of tert-butyldimethylsilyl chloride (TBS-Cl) (1.2 eq) in anhydrous THF.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-(tert-butyldimethylsilyl)-1H-indole.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous THF | Aprotic and effectively solvates the lithium cation. |

| Base | n-Butyllithium | A strong base to ensure complete deprotonation of the indole N-H. |

| Temperature | -78 °C to rt | Initial low temperature controls the exothermic deprotonation and subsequent addition. |

| Purification | Flash Chromatography | To remove unreacted starting materials and byproducts. |

Borylation Methodologies

With the N-protected indole in hand, the next critical step is the introduction of the boronic acid functionality at the C3 position. As mentioned, two primary methods dominate this transformation.

Method A: Lithiation-Borylation

This classic approach relies on the deprotonation of the C3 position of the N-TBS indole using a strong organolithium base, followed by quenching the resulting lithiated species with a borate ester.[4] The acidity of the C3 proton is significantly increased upon N-silylation, facilitating its removal.

Mechanism of Lithiation-Borylation: The reaction proceeds in two key steps. First, a strong base, typically n-butyllithium or tert-butyllithium, selectively abstracts the proton at the C3 position, forming a C3-lithiated indole intermediate. This intermediate then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate. Subsequent acidic workup hydrolyzes the resulting borate ester to the desired boronic acid.

Experimental Protocol: Lithiation-Borylation of N-TBS-Indole

-

To a solution of 1-(tert-butyldimethylsilyl)-1H-indole (1.0 eq) in anhydrous THF under an inert atmosphere, add a solution of n-butyllithium (1.1 eq) dropwise at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.5 eq) dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Acidify the mixture to a pH of approximately 7 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude boronic acid can often be used without further purification or can be purified by recrystallization.

| Parameter | Condition | Rationale |

| Base | n-Butyllithium | A strong, non-nucleophilic base for selective C3 deprotonation. |

| Boron Source | Triisopropyl borate | A common and effective electrophilic boron source. |

| Temperature | -78 °C | Low temperature is crucial to prevent side reactions and ensure regioselectivity. |

| Work-up | Acidic | To hydrolyze the borate ester to the boronic acid. |

Method B: Iridium-Catalyzed C-H Borylation

A more modern and atom-economical approach involves the direct borylation of the C-H bond at the C3 position using an iridium catalyst.[3][5][6] This method avoids the use of stoichiometric strong bases and often proceeds under milder conditions. The bulky N-TBS group can play a role in directing the borylation to the C3 position.[3]

Mechanism of Iridium-Catalyzed C-H Borylation: The catalytic cycle is believed to involve the oxidative addition of the iridium catalyst to a C-H bond, followed by reductive elimination to form the C-B bond and regenerate the active catalyst. The regioselectivity is often governed by steric factors, with the catalyst preferentially attacking the least hindered C-H bond.

Experimental Protocol: Iridium-Catalyzed C-H Borylation of N-TBS-Indole

-

In a reaction vessel under an inert atmosphere, combine 1-(tert-butyldimethylsilyl)-1H-indole (1.0 eq), bis(pinacolato)diboron (B2pin2) (1.5 eq), [Ir(COD)Cl]2 (1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%).

-

Add an anhydrous and degassed solvent, such as cyclohexane or THF.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

The resulting pinacol boronate ester can be isolated by column chromatography.

-

To obtain the boronic acid, the crude pinacol ester can be subjected to hydrolysis with an aqueous acid, such as HCl, or by transesterification with a diol followed by hydrolysis.

| Parameter | Condition | Rationale |

| Catalyst | [Ir(COD)Cl]2/dtbpy | A common and effective catalyst system for C-H borylation. |

| Boron Source | Bis(pinacolato)diboron (B2pin2) | A stable and commonly used diboron reagent. |

| Temperature | 80 °C | To facilitate the catalytic cycle. |

| Hydrolysis | Acidic | To convert the pinacol boronate ester to the boronic acid. |

Comparative Analysis of Borylation Methods

| Feature | Lithiation-Borylation | Iridium-Catalyzed C-H Borylation |

| Reagents | Stoichiometric strong base (e.g., n-BuLi) | Catalytic amount of iridium complex |

| Temperature | Cryogenic (-78 °C) | Elevated (e.g., 80 °C) |

| Functional Group Tolerance | Limited by the strong base | Generally broader |

| Atom Economy | Lower | Higher |

| Byproducts | Salt byproducts | Minimal |

Visualizing the Synthetic Pathways

Overall Synthetic Workflow

Caption: Overall workflow for the synthesis of the target boronic acid.

Mechanism of Lithiation-Borylation

Sources

- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid: Properties, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid is a synthetically valuable intermediate in medicinal chemistry and materials science. Its utility primarily stems from the presence of a boronic acid moiety on the indole scaffold, a privileged structure in numerous biologically active compounds. The tert-butyldimethylsilyl (TBS) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, facilitating its participation in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with insights into its handling, stability, and applications.

While specific experimental data for the 3-yl isomer is limited in publicly accessible literature, this guide synthesizes available information on closely related isomers and general principles governing boronic acids and TBS-protected indoles to provide a practical resource for laboratory use.

Chemical and Physical Properties

The properties of (1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid are influenced by the interplay of the aromatic indole core, the bulky and lipophilic TBS protecting group, and the reactive boronic acid functional group.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₄H₂₂BNO₂Si | Based on the structure. |

| Molecular Weight | 275.23 g/mol | Calculated from the molecular formula.[1] |

| Appearance | White to off-white solid (Predicted) | Based on related indole boronic acids. |

| Melting Point | 130-135 °C (for the 4-yl isomer) | Experimental data for the 3-yl isomer is not readily available. The melting point of the 4-yl isomer provides an estimate.[2] |

| Solubility | Soluble in many organic solvents (e.g., THF, DMF, Dichloromethane). Low solubility in water. | The TBS group significantly increases lipophilicity. Boronic acids, in general, have limited aqueous solubility, which can be influenced by pH.[3] |

| pKa | ~9.07 (Predicted for the 4-yl isomer) | The acidity of the boronic acid is influenced by the electron-donating or -withdrawing nature of the indole ring. |

Structural Representation

Caption: 2D structure of the molecule.

Stability and Handling

Stability

-

To Air and Moisture: Like most boronic acids, (1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid is generally stable to air and moisture as a solid.[4] However, prolonged exposure to moisture can lead to the formation of the trimeric boroxine anhydride. This process is reversible upon treatment with water.

-

Thermal Stability: The predicted boiling point for the 4-yl isomer is high, suggesting good thermal stability under normal laboratory conditions.[2] Decomposition is expected at elevated temperatures.

-

pH Stability: The tert-butyldimethylsilyl (TBS) protecting group is known to be sensitive to acidic conditions.[5][6] Cleavage of the TBS group can occur in the presence of strong acids. The compound is more stable under neutral and basic conditions. The boronic acid moiety itself is stable across a range of pH values but its reactivity and solubility can be pH-dependent.

Handling and Storage

-

Storage: It is recommended to store the compound in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[7] For long-term storage, refrigeration is advised.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. The GHS classifications for the related 5-yl isomer suggest that it may cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

A proton NMR spectrum would be expected to show characteristic signals for the indole ring protons, the tert-butyl and dimethylsilyl protons of the TBS group, and a broad singlet for the hydroxyl protons of the boronic acid. The chemical shifts would be influenced by the solvent used (commonly CDCl₃ or DMSO-d₆).

-

Indole Protons: Aromatic signals in the range of δ 7.0-8.5 ppm. The proton at the C2 position would likely appear as a singlet.

-

TBS Group Protons: A sharp singlet for the nine equivalent protons of the tert-butyl group at approximately δ 1.0 ppm and a singlet for the six equivalent protons of the two methyl groups at around δ 0.6 ppm.

-

Boronic Acid Protons: A broad, exchangeable singlet for the two -OH protons, the chemical shift of which is highly dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would display signals corresponding to the indole ring carbons, the quaternary and methyl carbons of the TBS group, and a signal for the carbon attached to the boron atom.

-

Indole Carbons: Signals in the aromatic region (δ 110-140 ppm).

-

TBS Group Carbons: A signal for the quaternary carbon of the tert-butyl group and a signal for the methyl carbons attached to the silicon.

-

C-B Carbon: The carbon atom directly bonded to the boron is expected to have a characteristic chemical shift.

Mass Spectrometry

The mass spectrum would be expected to show the molecular ion peak (M⁺) or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺ or other adducts. Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire TBS group.

Experimental Protocols

Protocol for a Typical Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Objective: To couple (1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid with an aryl halide.

Materials:

-

(1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel, add (1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Purge the vessel with an inert gas.

-

Add the palladium catalyst (typically 1-5 mol%).

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Suzuki-Miyaura Coupling Workflow.

Applications in Drug Development

The indole nucleus is a cornerstone of many pharmaceuticals. The ability to functionalize the C3 position of the indole ring via Suzuki-Miyaura coupling opens up vast possibilities for the synthesis of novel drug candidates. The TBS-protected indole-3-boronic acid serves as a key building block in the construction of complex molecules with potential therapeutic activities, including but not limited to:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted indole core.

-

Serotonin Receptor Agonists and Antagonists: The indole structure is related to the neurotransmitter serotonin.

-

Antiviral and Anticancer Agents: A wide range of indole derivatives have shown potent biological activities.

The use of the TBS protecting group allows for the introduction of the boronic acid functionality and subsequent coupling reactions while preventing unwanted side reactions at the indole nitrogen. The TBS group can be readily removed under acidic conditions if the final product requires a free N-H indole.[5]

Conclusion

References

-

PubChem. [1-(tert-butyldimethylsilyl)-1H-indol-5-yl]boronic acid. National Center for Biotechnology Information. PubChem Compound Database; CID=135565510. Available from: [Link].

-

Royal Society of Chemistry. Electronic supplementary information for: A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI). Available from: [Link].

-

MDPI. 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Available from: [Link].

-

Lead Sciences. (1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid. Available from: [Link].

-

PubChem. (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid. National Center for Biotechnology Information. PubChem Compound Database; CID=13543669. Available from: [Link].

-

ResearchGate. Which silyl or other 'common' protecting groups are stable to HI acidic media? Available from: [Link].

-

Organic Chemistry Portal. TBS Protection. Available from: [Link].

-

Chem-Station. Protecting Groups for Boronic Acids. Available from: [Link].

-

Royal Society of Chemistry. A Borylative Cyclisation Towards Indole Boronic Esters. Available from: [Link].

-

Optima Chemical. Boronic Acid Manufacturer and Distributor. Available from: [Link].

-

KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. Available from: [Link].

-

Applied Chemical Engineering. Selective Deprotection of Strategy for TBS Ether Under Mild Condition. Available from: [Link].

-

ResearchGate. Figure S9. 13 C NMR spectrum of 1,... Available from: [Link].

-

Theranostics. Supporting Information. Available from: [Link].

-

Semantic Scholar. Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-. Available from: [Link].

-

PubChem. tert-Butyldimethylsilyl acetate. National Center for Biotechnology Information. PubChem Compound Database; CID=528094. Available from: [Link].

Sources

- 1. [1-(tert-butyldimethylsilyl)-1H-indol-5-yl]boronic acid | C14H22BNO2Si | CID 4372773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(TERT-BUTYLDIMETHYLSILYL)-1H-INDOLE-4-BORONIC ACID 98 CAS#: 351457-64-2 [m.chemicalbook.com]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. tert-Butyldimethylsilane(29681-57-0) 1H NMR spectrum [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ace.as-pub.com [ace.as-pub.com]

- 7. (1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid - Lead Sciences [lead-sciences.com]

The Synthetic Chemist's Guide to Indole-3-Boronic Acids: A Comprehensive Technical Review

For the modern researcher in drug discovery, chemical biology, and materials science, the indole scaffold remains a cornerstone of molecular design. Its prevalence in biologically active natural products and pharmaceuticals underscores the continuous need for versatile and efficient methods for its functionalization. Among the myriad of synthetic intermediates, indole-3-boronic acid and its derivatives have emerged as exceptionally powerful building blocks. Their stability, low toxicity, and remarkable reactivity in cross-coupling reactions have established them as indispensable tools for the construction of complex molecular architectures.[1][2]

This technical guide provides an in-depth exploration of indole-3-boronic acids, moving beyond a simple recitation of protocols to offer a nuanced understanding of the underlying chemical principles. We will dissect the key synthetic strategies, delve into the mechanistic intricacies that govern their reactivity, and showcase their diverse applications, equipping the reader with the expert insights required to effectively harness the potential of these versatile reagents.

I. Strategic Synthesis of Indole-3-Boronic Acids: A Comparative Analysis

The optimal synthetic route to an indole-3-boronic acid is dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of existing functional groups. Here, we analyze the most prevalent and field-proven methodologies.

The Classical Approach: Lithiation-Borylation

The traditional and often go-to method for preparing indole-3-boronic acid involves a halogen-lithium exchange followed by quenching with a boron electrophile.[1][3] This strategy is reliable and leverages readily available 3-bromoindoles.

Causality Behind the Experimental Choices:

-

Initial Lithiation: The process begins with the deprotonation of the indole nitrogen, typically with a strong, non-nucleophilic base like sodium hydride, to prevent unwanted side reactions. The subsequent halogen-lithium exchange at a low temperature (typically -78 °C) with an organolithium reagent like n-butyllithium is a rapid and efficient process, driven by the formation of the more stable 3-lithiated indole.

-

Borylation Quench: The resulting highly reactive organolithium intermediate is then quenched with a trialkyl borate, such as triisopropyl borate. The borate ester is chosen for its reactivity and the ease of hydrolysis of the resulting boronate ester to the desired boronic acid during aqueous workup.

Detailed Experimental Protocol: Synthesis of Indole-3-Boronic Acid via Lithiation-Borylation

-

Indole Protection (Optional but Recommended): To a solution of 3-bromoindole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes. This step protects the acidic N-H proton, preventing it from interfering with the subsequent lithiation.

-

Halogen-Lithium Exchange: Cool the solution to -78 °C under an inert atmosphere (argon or nitrogen). Add n-butyllithium (1.6 M in hexanes, 1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour. The low temperature is critical to prevent decomposition of the organolithium intermediate and unwanted side reactions.

-

Borylation: To the cold solution, add triisopropyl borate (1.5 eq) dropwise. The reaction is typically exothermic; maintain the internal temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. The borate ester acts as the electrophilic boron source.

-

Hydrolysis and Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Acidify the mixture to pH ~2 with 2 M hydrochloric acid. The resulting precipitate is the crude indole-3-boronic acid.

-

Purification: Isolate the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., acetone/water or ethanol/water).

The Rise of Direct C-H Borylation

In the quest for greater atom economy and synthetic efficiency, direct C-H borylation has emerged as a transformative technology.[4][5] This approach obviates the need for pre-functionalized starting materials like haloindoles, directly converting a C-H bond to a C-B bond. The regioselectivity of these reactions is a key consideration.

Directing the Borylation: A Matter of Sterics and Electronics

The indole nucleus presents multiple C-H bonds amenable to activation. The outcome of a C-H borylation reaction is a delicate interplay of electronic effects inherent to the indole ring and steric influences from protecting groups and catalysts.

-

C2-Selective Borylation: In the absence of directing groups, iridium-catalyzed borylation of simple indoles typically occurs at the C2 position.[1] This is attributed to the higher acidity of the C2-H bond.

-

C3-Selective Borylation: Achieving C3 selectivity, the focus of this guide, often requires a strategic manipulation of steric factors. A bulky protecting group on the indole nitrogen, such as a tert-butoxycarbonyl (Boc) or triisopropylsilyl (TIPS) group, can sterically hinder the C2 and C7 positions, directing the borylation catalyst to the more accessible C3 position.[1] Smith and Maleczka have ingeniously demonstrated the use of a transient Bpin group on the nitrogen as a "traceless" directing group for C3 borylation.[1]

Detailed Experimental Protocol: Iridium-Catalyzed C3-Selective C-H Borylation of N-Boc-Indole

-

Reaction Setup: In a glovebox, combine N-Boc-indole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), [Ir(OMe)(cod)]₂ (1.5 mol %), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol %) in a reaction vessel.

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) as the solvent.

-

Reaction Conditions: Seal the vessel and heat the mixture at 80 °C for 16-24 hours. The elevated temperature is necessary to drive the catalytic cycle.

-

Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the N-Boc-indole-3-boronic acid pinacol ester.

Diagram: General Workflow for Indole-3-Boronic Acid Synthesis

Caption: Comparative workflows for synthesizing indole-3-boronic acids.

II. Mechanistic Insights: The Engine of Reactivity

A thorough understanding of the reaction mechanisms is paramount for troubleshooting, optimization, and rational design of new synthetic strategies.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction is the cornerstone application of indole-3-boronic acids.[1][6] It facilitates the formation of a carbon-carbon bond between the indole-3-position and an aryl or vinyl halide/triflate. The catalytic cycle, typically driven by a palladium catalyst, involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.

-

Transmetalation: The indole-3-boronic acid, activated by a base to form a more nucleophilic boronate species, transfers the indole moiety to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

III. Applications in Drug Discovery and Beyond

The synthetic utility of indole-3-boronic acids translates directly into their widespread application in the synthesis of biologically active molecules and functional materials.

Privileged Scaffolds in Medicinal Chemistry

The indole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][4] Indole-3-boronic acids provide a direct and modular route to introduce diversity at the 3-position, a critical region for interaction with many biological targets. For instance, they are instrumental in the synthesis of inhibitors for kinases, proteases, and other enzymes implicated in diseases ranging from cancer to neurodegenerative disorders. The ability to rapidly generate libraries of 3-arylindoles via Suzuki-Miyaura coupling is a cornerstone of modern lead optimization campaigns.[7]

Emerging Applications

While Suzuki-Miyaura coupling remains the primary application, the unique properties of the boronic acid moiety are being exploited in other innovative ways:

-

Chan-Lam Coupling: Indole-3-boronic acids can participate in copper-catalyzed N-arylation reactions to form N-C bonds.

-

Petasis Reaction: They can engage in multicomponent reactions with amines and aldehydes to generate α-amino acids.[1]

-

Enzyme Inhibition: The boronic acid functional group itself can act as a warhead, forming reversible covalent bonds with serine proteases. This has led to the development of several FDA-approved drugs, including the proteasome inhibitor Bortezomib.[7]

-

Chemical Sensors: The ability of boronic acids to reversibly bind with diols forms the basis for sensors designed to detect sugars and other biologically relevant molecules.

IV. Physicochemical Properties and Handling

A practical understanding of the physical and chemical properties of indole-3-boronic acids and their derivatives is essential for their successful use and storage.

| Property | Indole-3-boronic Acid | Indole-3-boronic Acid Pinacol Ester |

| Appearance | White to off-white solid | White to off-white crystalline solid |

| Stability | Prone to dehydration to form boroxines. Best stored under inert atmosphere at low temperatures. | Generally more stable and less prone to dehydration than the free boronic acid. |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like THF, DMF, and alcohols. | Soluble in a wide range of organic solvents (e.g., THF, dichloromethane, ethyl acetate). |

| Handling | Can be an irritant; handle with appropriate personal protective equipment.[2] | Handle with care, avoiding inhalation and skin contact. |

Self-Validation in Protocols: The stability of boronic acids is a critical parameter. Pinacol esters are often preferred for their enhanced stability and ease of handling, especially for purification by chromatography.[8] However, the free boronic acid is sometimes required for specific reaction conditions. It is crucial to be aware that boronic acids can undergo protodeboronation (loss of the boronic acid group) under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures.

V. Conclusion and Future Outlook

Indole-3-boronic acids are more than just synthetic intermediates; they are powerful enablers of molecular innovation. From their classical synthesis via lithiation to the elegant and efficient direct C-H borylation strategies, the methods for their preparation are continually evolving, offering chemists an expanding toolkit for the precise functionalization of the indole core. Their central role in the robust and versatile Suzuki-Miyaura coupling has cemented their importance in academic and industrial research, particularly in the rapid assembly of compound libraries for drug discovery.

As the field of chemistry pushes towards greater efficiency and sustainability, we can anticipate further advancements in the catalytic synthesis of indole boronic acids, with a focus on using more earth-abundant metals and developing even more sophisticated methods for regiocontrol. Furthermore, the unique reactivity of the boronic acid moiety itself will undoubtedly be exploited in new and exciting applications, from novel covalent inhibitors to advanced materials and sensors. For the foreseeable future, indole-3-boronic acid and its derivatives will remain at the forefront of chemical synthesis, empowering researchers to build the molecules that will shape our future.

References

-

Kubínová, P., Čubínek, M., Edlová, T., Polák, P., & Tobrman, T. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link]

-

Singh, G., & Singh, J. (2023). Metal-free C–H Borylation and Hydroboration of Indoles. ACS Omega. [Link]

-

Borylated indoles are versatile building blocks for functional molecules, such as pharmaceutical and natural products. (n.d.). ResearchGate. [Link]

-

Larsen, M. A. (2017). Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity. eScholarship.org. [Link]

-

(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid. (n.d.). PubChem. [Link]

-

Synthesis of indole 3-boronic esters via borylation during cyclization. (n.d.). ResearchGate. [Link]

-

Indole-Boronic Acid Coupling Development. (n.d.). ResearchGate. [Link]

-

Boebel, T. A., & Hartwig, J. F. (2012). Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines. Organic Letters, 14(13), 3462–3465. [Link]

-

Du, X., et al. (2017). B(C6F5)3-Catalyzed C3-Selective C–H Borylation of Indoles: Synthesis, Intermediates, and Reaction Mechanism. The Journal of Organic Chemistry. [Link]

-

Indolylboronic Acids: Preparation and Applications. (2019). MDPI. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2006). ResearchGate. [Link]

-

ChemInform Abstract: Iridium-Catalyzed C-H Borylation-Based Synthesis of Natural Indolequinones. (n.d.). ResearchGate. [Link]

-

Aggarwal, V. K., & O'Brien, C. J. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of Chemical Research, 47(10), 3180–3193. [Link]

-

Design and discovery of boronic acid drugs. (2021). ResearchGate. [Link]

-

Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts. [Link]

-

The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. (n.d.). ResearchGate. [Link]

-

An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). (2021). Organic & Biomolecular Chemistry. [Link]

-

Borylation via iridium catalysed C–H activation: a new concise route to duocarmycin derivatives. (2024). RSC Publishing. [Link]

-

Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. (n.d.). RSC Publishing. [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. (2021). MDPI. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2014). Journal of the American Chemical Society. [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society. [Link]

-

Development and Scale-up of a Flow Chemistry Lithiation–Borylation Route to a Key Boronic Acid Starting Material. (2019). ResearchGate. [Link]

Sources

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indolylboronic Acids: Preparation and Applications | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for (1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid in Suzuki-Miyaura Coupling

These notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the effective use of (1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The focus is on providing not just a protocol, but a deeper understanding of the reaction's mechanics and the critical role of the N-TBS protecting group.

Introduction: The Strategic Importance of C3-Arylated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Direct functionalization at the C3-position is a key strategy for generating novel molecular architectures with significant biological activity. The Suzuki-Miyaura coupling has emerged as a powerful and versatile tool for creating C-C bonds, and the use of indole-3-boronic acids allows for the direct installation of aryl or heteroaryl moieties at this critical position.

However, the NH proton of the indole ring can complicate cross-coupling reactions. Its acidity can lead to deprotonation by the basic conditions typically employed, causing side reactions and reduced yields. The strategic use of a protecting group on the indole nitrogen is therefore crucial. The tert-butyldimethylsilyl (TBS) group offers a robust and readily cleavable solution, enhancing the stability and reactivity of the boronic acid.

The Role of the N-TBS Protecting Group: An In-Depth Look

The selection of the tert-butyldimethylsilyl (TBS) group is a deliberate choice driven by several key factors that enhance the efficiency of the Suzuki-Miyaura coupling:

-

Enhanced Stability and Solubility: The bulky TBS group shields the indole nitrogen, preventing unwanted side reactions and improving the solubility of the boronic acid in organic solvents commonly used for cross-coupling.

-

Modulation of Electronic Properties: The electron-withdrawing nature of the silyl group can influence the electronic properties of the indole ring, which can have a beneficial impact on the transmetalation step of the catalytic cycle.

-

Facile Cleavage: The TBS group is readily removed under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF) in pyridine, ensuring the final product can be obtained without compromising the newly formed C-C bond.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (the indole moiety) to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of (1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid

This protocol provides a general procedure that can be adapted for various aryl and heteroaryl halides. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials and Reagents

| Reagent | Purity | Supplier (Example) | Notes |

| (1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid | >95% | Sigma-Aldrich | Store under inert atmosphere. |

| Aryl or Heteroaryl Halide | >98% | Combi-Blocks | Ensure dryness. |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) | >98% | Strem Chemicals | Other palladium catalysts can be used (e.g., Pd(PPh3)4). |

| Potassium Carbonate (K2CO3) | >99% | Fisher Scientific | Finely powdered and dried before use. |

| 1,4-Dioxane | Anhydrous | Acros Organics | Degas thoroughly before use. Other solvents like Toluene or DMF can be used. |

| Deionized Water | - | - | Degas thoroughly before use. |

Reaction Setup and Procedure

Figure 2: A generalized workflow for the Suzuki-Miyaura coupling and subsequent deprotection.

-

Reaction Assembly: To a dry Schlenk flask equipped with a magnetic stir bar, add (1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), potassium carbonate (2.0 equiv.), and Pd(dppf)Cl2 (0.02-0.05 equiv.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl halide should be in the range of 0.1-0.5 M.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the aryl halide.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

TBS Deprotection Protocol

-

Dissolution: Dissolve the purified N-TBS protected indole in tetrahydrofuran (THF).

-

TBAF Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equiv.) dropwise at room temperature.

-

Monitoring: Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Workup: Quench the reaction with water and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry, and concentrate. The crude product can be further purified by column chromatography or recrystallization if necessary.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive catalyst; Poorly degassed solvents; Insufficiently dry reagents; Low reaction temperature. | Use a fresh batch of catalyst; Ensure thorough degassing of solvents; Dry reagents and glassware meticulously; Increase reaction temperature in increments of 10 °C. |

| Side Product Formation | Homocoupling of the boronic acid; Protodeboronation. | Use a lower catalyst loading; Ensure a strictly inert atmosphere; Use a milder base or lower temperature. |

| Incomplete Reaction | Sterically hindered substrates; Deactivated aryl halide. | Increase catalyst loading; Use a more active catalyst (e.g., a palladacycle); Increase reaction time and/or temperature; Consider using a different solvent system (e.g., toluene). |

Conclusion

(1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid is a highly effective reagent for the synthesis of C3-arylated indoles via the Suzuki-Miyaura coupling. The N-TBS protecting group provides enhanced stability and reactivity, leading to cleaner reactions and higher yields. The protocols and insights provided in these application notes are intended to serve as a robust starting point for researchers in their synthetic endeavors, enabling the efficient generation of novel indole-based compounds for drug discovery and development.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]

-

Klapars, A.; Buchwald, S. L. Copper-Catalyzed N-Arylation of Indoles and Other Heterocycles. Journal of the American Chemical Society, 2002 , 124 (50), 14844–14845. [Link] (Provides context on N-functionalization of indoles).

Application Notes and Protocols for Indole Boronic Acids in Medicinal Chemistry

Introduction: The Convergence of a Privileged Scaffold and a Versatile Chemical Tool

In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a structural motif frequently found in molecules of profound biological importance.[1] From the essential amino acid tryptophan to neurotransmitters like serotonin and melatonin, nature has repeatedly utilized the indole core to craft molecules that modulate critical physiological pathways.[1] Consequently, chemists engaged in drug discovery have long sought efficient methods to functionalize and diversify this scaffold to generate novel therapeutic agents.

Parallel to the story of the indole is the remarkable evolution of boronic acids. Once viewed with skepticism in medicinal chemistry, they have transitioned from niche reagents to indispensable tools for molecular design.[2] This shift was catalyzed by the clinical success of drugs like the proteasome inhibitor bortezomib, which demonstrated that the boronic acid moiety could serve as a potent, reversible "warhead" for enzyme inhibition.[2] Boronic acids are valued for their stability, low toxicity, and versatile reactivity, particularly in carbon-carbon bond-forming reactions.[3]

This guide explores the powerful synergy achieved by combining these two entities: indole boronic acids. We will delve into their primary applications in medicinal chemistry, providing not just step-by-step protocols but also the underlying rationale—the "why"—behind the experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile building blocks in their own discovery programs.

Application I: Architectural Keystone in Drug Synthesis via Suzuki-Miyaura Cross-Coupling

The construction of biaryl and heteroaryl-aryl linkages is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura reaction is a preeminent method for forging these C-C bonds, celebrated for its mild conditions and exceptional functional group tolerance.[3] Indole boronic acids (or their more stable ester derivatives) are key nucleophilic partners in this palladium-catalyzed transformation, enabling the direct coupling of the indole core to a wide array of aromatic and heteroaromatic systems.[3][4]

This capability is critical for Structure-Activity Relationship (SAR) studies. By coupling a single indole boronic acid with a library of aryl halides, researchers can rapidly generate a diverse set of analogs to probe the binding pocket of a biological target. The choice of boronic acid versus a more stable boronic ester (e.g., pinacol ester) is a key experimental decision. While boronic acids can be more reactive, they are also prone to decomposition via protodeboronation.[5] Pinacol esters offer superior stability, making them easier to handle, purify, and store, which is often a worthwhile trade-off for potentially requiring slightly more forcing reaction conditions.[5]

Visualizing the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][5]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Indole Boronic Acid Pinacol Ester

This protocol provides a robust starting point for the coupling of an indole-5-boronic acid pinacol ester with a generic aryl bromide. Optimization of the base, ligand, solvent, and temperature is often necessary for specific substrates.

Rationale for Component Selection:

-

Indole Boronic Acid Pinacol Ester: Chosen for its stability over the free boronic acid, minimizing decomposition and improving reproducibility.[5]

-

Pd(dppf)Cl₂: A reliable, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is bulky and electron-rich, which promotes both oxidative addition and reductive elimination.

-

K₂CO₃ (Potassium Carbonate): A moderately strong inorganic base. Its role is crucial for activating the boronic ester to form a more nucleophilic boronate species, which is essential for the transmetalation step.[2]

-

Dioxane/Water: A common solvent system. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Materials:

-

Indole-5-boronic acid pinacol ester (1.0 equiv)

-

Aryl bromide (1.1 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water

-

Nitrogen or Argon source for inert atmosphere

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

Step-by-Step Methodology:

-

Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the indole-5-boronic acid pinacol ester (e.g., 245 mg, 1.0 mmol), the aryl bromide (1.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol).

-

Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst, leading to deactivation and homocoupling side products.

-

Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (e.g., 8 mL) followed by deionized water (e.g., 2 mL) via syringe. The solution should be thoroughly degassed prior to addition, typically by bubbling the inert gas through it for 15-20 minutes.

-

Reaction: Place the sealed vessel in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours. The disappearance of the limiting starting material (the boronic ester in this case) indicates completion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer to a separatory funnel and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

| Parameter | Typical Range/Options | Rationale for Variation[2][5][6] |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Choice depends on substrate reactivity. Buchwald or Fu-type precatalysts are used for challenging couplings (e.g., with aryl chlorides). |

| Ligand | PPh₃, SPhos, XPhos, dppf | Bulky, electron-rich phosphine ligands generally accelerate the reaction, especially the rate-limiting oxidative addition step. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | Stronger bases (e.g., Cs₂CO₃) can increase reaction rates but may not be tolerated by base-sensitive functional groups. |

| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂O | Solvent choice affects solubility of reactants and reaction temperature. Anhydrous conditions can be used with specific boronate types (e.g., MIDA boronates). |

| Temperature | 80 - 120 °C (Thermal), RT (Microwave) | Higher temperatures increase reaction rates but can also promote side reactions like protodeboronation. |

Application II: Precision Targeting as Covalent, Reversible Enzyme Inhibitors

The boronic acid group is a bioisostere of the carboxylic acid, but with a crucial difference: its empty p-orbital makes it a Lewis acid. This property allows it to form a reversible, covalent bond with the hydroxyl group of a catalytic serine residue in the active site of many proteases.[7] The resulting tetrahedral boronate adduct mimics the high-energy transition state of peptide bond hydrolysis, making boronic acids potent transition-state analog inhibitors.[8]

When appended to an indole scaffold, which can provide key binding interactions (e.g., hydrophobic, π-stacking) with an enzyme's active site, the resulting molecule becomes a highly specific and potent inhibitor. This strategy has been successfully applied to develop inhibitors for a range of serine proteases, including β-lactamases, prostate-specific antigen (PSA), and histone deacetylases (HDACs).[9][10][11]

Visualizing the Inhibition Mechanism

The interaction between a boronic acid inhibitor and a serine protease is a dynamic, pH-dependent process involving the catalytic dyad (or triad) of the enzyme.

Caption: Mechanism of serine protease inhibition by a boronic acid.[7][12]

Protocol 2: In Vitro Assay for Determining IC₅₀ of an Indole Boronic Acid Inhibitor

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a serine protease using a fluorogenic substrate.

Rationale for Component Selection:

-

Fluorogenic Substrate: A peptide sequence recognized by the protease, capped with a fluorophore (e.g., AMC) that is quenched until cleaved. The rate of fluorescence increase is directly proportional to enzyme activity.

-

Tris Buffer: A common biological buffer that maintains a stable pH (typically 7.4-8.0) optimal for protease activity.

-

DMSO: Used to dissolve the typically hydrophobic test compounds for creating stock solutions. It is crucial to keep the final DMSO concentration low (<1%) in the assay to avoid affecting enzyme activity.

Materials:

-

Purified serine protease (e.g., human PSA, Trypsin)

-

Fluorogenic peptide substrate (specific to the enzyme)

-

Indole boronic acid test compound

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5

-

Dimethyl sulfoxide (DMSO)

-

96-well black, flat-bottom microplate

-

Fluorescence plate reader

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a concentrated stock solution of the test compound (e.g., 10 mM) in 100% DMSO.

-

Create a serial dilution series of the test compound in DMSO. For a typical 8-point curve, this might range from 10 mM down to sub-micromolar concentrations.

-

Prepare working solutions of the enzyme and substrate in Assay Buffer at 2x the final desired concentration. (e.g., if final enzyme concentration is 10 nM, prepare a 20 nM solution).

-

-

Assay Plate Setup:

-

To the wells of the 96-well plate, add 2 µL of the serially diluted test compound in DMSO. Include "no inhibitor" controls (2 µL of DMSO only) and "no enzyme" blanks (2 µL of DMSO).

-

Add 98 µL of Assay Buffer to each well.

-

Add 50 µL of the 2x enzyme working solution to all wells except the "no enzyme" blanks. Add 50 µL of Assay Buffer to the blank wells.

-

Mix gently by tapping the plate and pre-incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

-

Initiate and Read Reaction:

-

Initiate the enzymatic reaction by adding 50 µL of the 2x substrate working solution to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37 °C).

-

Measure the increase in fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) kinetically over 30-60 minutes, taking readings every 60 seconds.

-

-

Data Analysis:

-

For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence vs. time plot.

-

Subtract the background rate from the "no enzyme" blanks.

-

Normalize the data by expressing the velocity of the inhibitor-containing wells as a percentage of the "no inhibitor" control (100% activity).

-

Plot the percent activity against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (or sigmoidal dose-response) equation to determine the IC₅₀ value, which is the concentration of inhibitor that reduces enzyme activity by 50%.[13]

-

| Target Class | Example Indole-Based Inhibitor Type | Reported Activity/Rationale[1][14][15] |

| Carbonic Anhydrases | Substituted Indole Boronic Acids | Act as zinc-binding inhibitors; show promise for isoform-selective inhibition (e.g., for glaucoma or anticancer applications). |

| Histone Deacetylases | α-Amino Acid Boronic Acids on Indole Scaffold | The boronic acid interacts with the catalytic zinc ion in the active site; potent anticancer activity demonstrated.[10][16] |

| Serine Proteases | Peptidyl Indole Boronic Acids | Mimic the transition state of peptide hydrolysis; potent inhibitors of enzymes like PSA and β-lactamases.[9][11] |

| Kinases | Indole Carboxamides (derived from boronic acids) | The indole core acts as a hinge-binding motif, while diverse substitutions enabled by Suzuki coupling provide selectivity. |

Application III: Emerging Frontiers in Biosensing and Bioimaging

Beyond direct therapeutic intervention, indole boronic acids are being developed as sophisticated tools for diagnostics and research.

Fluorescent Biosensors for Saccharides

The ability of boronic acids to form reversible covalent bonds with 1,2- or 1,3-diols is the basis for their use in saccharide sensing.[17][18] When a fluorophore—such as the intrinsically fluorescent indole nucleus—is placed in proximity to a boronic acid, the binding of a saccharide (like glucose) can alter the electronic environment of the fluorophore. This change can modulate the fluorescence output (intensity, wavelength shift) in a concentration-dependent manner, creating a sensor.[19]

Experimental Workflow:

-

Synthesis: An indole derivative is synthesized with a boronic acid moiety positioned such that saccharide binding will influence the indole's fluorescence.

-

Characterization: The sensor is dissolved in a biologically relevant buffer (e.g., PBS at pH 7.4).

-

Titration: Aliquots of a concentrated saccharide stock solution (e.g., glucose, fructose) are added incrementally to the sensor solution.

-

Measurement: After each addition, the fluorescence emission spectrum is recorded.

-

Analysis: Changes in fluorescence intensity or wavelength are plotted against saccharide concentration to determine the binding affinity (K_d) and dynamic range of the sensor.[20][21]

Probes for Positron Emission Tomography (PET) Imaging

PET imaging is a powerful non-invasive technique for visualizing biological processes in vivo. It requires a tracer molecule labeled with a positron-emitting radionuclide (e.g., ¹⁸F). Indole boronic acids are excellent precursors for late-stage radiofluorination. Copper-mediated reactions can efficiently displace the boronic acid ester with [¹⁸F]fluoride, allowing for the rapid synthesis of PET tracers.[22] This strategy has been used to develop tracers that target specific receptors or transporters that are overexpressed in tumors, providing a potential route for both cancer diagnosis and facilitating Boron Neutron Capture Therapy (BNCT).[23][24][25]

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Lenhard, J. R., & D’Souza, A. A. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(19), 8050-8068. Available from: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

-

Czapik, A., & Jamróz, M. H. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. Available from: [Link]

-

Debela, M., et al. (2006). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 49(16), 4784–4793. Available from: [Link]

-

De Benedetti, S., et al. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Molecules, 29(5), 1133. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

ResearchGate. (n.d.). IC50 values of the enzyme inhibition results [Image]. Available from: [Link]

-

Li, M., et al. (2017). Recent development of boronic acid-based fluorescent sensors. Journal of Materials Chemistry B, 5(29), 5696-5715. Available from: [Link]

-

Wu, S. Y., et al. (2022). 64Cu-Labeled Boronic-Acid-Conjugated Porphyrin: A Novel Agent for PET Imaging and Boron Neutron Capture Therapy. Molecular Pharmaceutics, 19(7), 2495-2504. Available from: [Link]

-

Cierpiał, T., et al. (2019). Indolylboronic Acids: Preparation and Applications. PMC, National Institutes of Health. Available from: [Link]

-

ResearchGate. (n.d.). Inhibition mechanism of peptide boronic acids against serine protease [Image]. Available from: [Link]

-

Bernard-Gauthier, V., et al. (2018). PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl-Boronic Esters. Molecules, 23(7), 1563. Available from: [Link]

-

Wang, Y., et al. (2022). Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. Molecules, 27(19), 6668. Available from: [Link]

-

Suzuki, N., et al. (2009). Design, synthesis, and biological activity of boronic acid-based histone deacetylase inhibitors. Journal of Medicinal Chemistry, 52(11), 3543–3552. Available from: [Link]

-

Carradori, S., et al. (2021). Carbonic anhydrase activation profile of indole-based derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1781-1790. Available from: [Link]

-

Nuhant, P., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry, 76(19), 7857–7867. Available from: [Link]

-

Wei, R., et al. (2024). A bis-boron boramino acid PET tracer for brain tumor diagnosis. European Journal of Nuclear Medicine and Molecular Imaging, 51(3), 884-895. Available from: [Link]

-

Nocentini, A., et al. (2024). Boron-containing carbonic anhydrases inhibitors. Bioorganic Chemistry, 143, 106976. Available from: [Link]

-

Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of serine proteases by arylboronic acids. Biochemistry, 10(13), 2477–2483. Available from: [Link]

-

Suzuki, N., et al. (2009). Design, Synthesis, and Biological Activity of Boronic Acid-Based Histone Deacetylase Inhibitors. ResearchGate. Available from: [Link]

-

Southampton ePrints. (2023). Molecular Boronic Acid-Based Saccharide Sensors. Available from: [Link]

-

González-Sánchez, M. I., et al. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 23(21), 13358. Available from: [Link]

-

Gallardo-Williams, M. T., et al. (2002). Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid. The Prostate, 54(1), 44-49. Available from: [Link]

-

Li, J., et al. (2010). A novel fluorescent vesicular sensor for saccharides based on boronic acid-diol interaction. Talanta, 81(4-5), 1431-1436. Available from: [Link]

-

Monti, M., et al. (2021). Carbonic anhydrase activation profile of indole-based derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1781-1790. Available from: [Link]

-

Withers-Martinez, C., et al. (2014). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 111(46), 16424-16429. Available from: [Link]

-

ResearchGate. (n.d.). Representative IC50 values for enzyme inhibition [Table]. Available from: [Link]

-

Chen, Y., et al. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 25(3), 1845. Available from: [Link]

-

Egorova, A. V., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 23(19), 11956. Available from: [Link]

-

Wang, M., et al. (2012). Synthesis and Evaluation of Pyridyloxypyridyl Indole Carboxamides as Potential PET Imaging Agents for 5-HT2C Receptors. ACS Medicinal Chemistry Letters, 3(11), 909-914. Available from: [Link]

-

DiCesare, N., & Lakowicz, J. R. (2001). Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. Journal of Biomedical Optics, 6(4), 424-430. Available from: [Link]

-

Maresca, A., et al. (2021). Carbonic Anhydrase Inhibitors from Marine Natural Products. Marine Drugs, 19(2), 103. Available from: [Link]

Sources

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and biological activity of boronic acid-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. IC50 Calculator | AAT Bioquest [aatbio.com]

- 14. Boron-containing carbonic anhydrases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Carbonic anhydrase activation profile of indole-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 19. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. A novel fluorescent vesicular sensor for saccharides based on boronic acid-diol interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl-Boronic Esters [mdpi.com]

- 23. 64Cu-Labeled Boronic-Acid-Conjugated Porphyrin: A Novel Agent for PET Imaging and Boron Neutron Capture Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A bis-boron boramino acid PET tracer for brain tumor diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis and Evaluation of Pyridyloxypyridyl Indole Carboxamides as Potential PET Imaging Agents for 5-HT2C Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Hydrolytic Stability of Indole Boronic Acids

Welcome to the technical support center for indole boronic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with the hydrolytic instability of these versatile reagents. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve robust and reproducible results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My indole boronic acid is showing signs of degradation (e.g., poor performance in Suzuki-Miyaura coupling, inconsistent analytical data). What is happening and why?

A1: The Root of the Problem: Protodeboronation and Oxidation

Indole boronic acids, while powerful synthetic intermediates, are susceptible to degradation, primarily through two pathways: hydrolytic and oxidative.

-

Hydrolytic Instability (Protodeboronation): This is often the main culprit. Protodeboronation is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[1] This process is highly dependent on factors like pH, temperature, and the specific electronic properties of your indole boronic acid.[1] In aqueous environments, this degradation can be significant.[2]

-

Oxidative Instability: Boronic acids can also be unstable in the presence of reactive oxygen species (ROS), leading to oxidative deboronation where the boronic acid is converted into an alcohol and boric acid.[2][3][4] This is particularly relevant in biological contexts or when using certain reagents.[3][4]

The empty p-orbital of the boron atom makes it susceptible to nucleophilic attack, which initiates these degradation pathways.[4] The indole nucleus itself can also influence stability, with electron-donating or withdrawing groups affecting the lability of the C-B bond.

Q2: I'm observing significant degradation of my indole boronic acid during storage. What are the best practices for storing these reagents?

A2: Storage is Key: Minimizing Exposure to Air and Moisture

Proper storage is your first line of defense against degradation.

-

Store Under Inert Atmosphere: Always store indole boronic acids under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to both moisture and oxygen.

-

Use a Desiccator: For long-term storage, place the container inside a desiccator to protect it from atmospheric moisture.

-

Low Temperature Storage: Storing at low temperatures (-20°C) can slow down the rate of degradation.

-

Aliquot if Necessary: If you need to use small amounts of the reagent frequently, consider aliquoting it into smaller, sealed vials under an inert atmosphere. This prevents repeated exposure of the entire batch to the atmosphere.

Q3: My cross-coupling reactions with indole boronic acids are giving low yields. How can I improve this?

A3: Strategic Protection to Enhance Stability and Reactivity

If you're experiencing poor yields, it's likely that your indole boronic acid is degrading under the reaction conditions. The most effective solution is to use a more stable derivative. Here are the most common and effective strategies:

-

Conversion to Boronate Esters: This is the most widely used approach. By reacting the boronic acid with a diol, you form a cyclic boronate ester. This protects the boron atom, increasing its stability.[5]

-

Pinacol Esters: These are the most popular choice due to their good balance of stability and reactivity.[5] They are generally stable enough for purification by column chromatography.[5]

-

MIDA Esters (N-methyliminodiacetic acid): MIDA boronates are exceptionally stable, often existing as benchtop-stable crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[6][7][8] They are deprotected under mild basic conditions to release the active boronic acid in situ.[6]

-

-

Formation of Potassium Trifluoroborate Salts (R-BF3K): These salts are highly crystalline, free-flowing solids that are remarkably stable to air and moisture, often indefinitely at room temperature.[9][10][11][12] The three fluorine atoms donate electron density to the empty orbital of the boron, significantly reducing its susceptibility to oxidation and hydrolysis.[5]

The choice between these strategies depends on the specific requirements of your synthesis.

Data Presentation: Comparison of Stabilization Strategies

| Strategy | Structure Example | Key Advantages | Key Disadvantages |

| Pinacol Ester | Indole-B(pin) | Good balance of stability and reactivity; compatible with many reaction conditions.[5] | Can be difficult to hydrolyze back to the boronic acid if needed.[5] |

| MIDA Ester | Indole-B(MIDA) | Exceptionally stable to air, moisture, and chromatography; allows for iterative cross-coupling.[8] | Preparation can be more involved.[5] |

| Potassium Trifluoroborate Salt | [Indole-BF3]K | Extremely stable to air and moisture; highly crystalline and easy to handle.[10][11] | May have lower solubility in some organic solvents.[5] |

Experimental Protocols

Protocol 1: Synthesis of an Indole-Pinacol Boronate Ester

This protocol provides a general method for the conversion of an indole boronic acid to its more stable pinacol ester derivative.

Materials:

-

Indole boronic acid

-

Pinacol

-

Anhydrous toluene or THF

-